molecular formula C7H6BrNO3 B2607380 5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 141703-16-4

5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B2607380
M. Wt: 232.033
InChI Key: AFOTZKWPHPDPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102624B2

Procedure details

To a solution of 4-hydroxy-6-methyl-nicotinic acid (10.00 g, 65.3 mmol) in glacial acetic acid (35 mL) is added bromine (4.00 mL, 78.1 mmol). After stirring for 18 h at room temperature, additional bromine (0.5 mL) is added and the reaction mixture is stirred for an additional 24 h. The reaction mixture is evaporated under reduced pressure and the remaining residue is co-evaporated with toluene. The remaining residue is treated with a small amount of MeOH and then triturated with water. The precipitate is filtered off and dried. Yield: 13.8 g (92% of theory); ESI mass spectrum: [M+H]+=232 (bromine isotope pattern); Retention time HPLC: 0.61 min (Z002—002).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[C:4]([CH3:11])[CH:3]=1.[Br:12]Br>C(O)(=O)C>[Br:12][C:3]1[C:2](=[O:1])[C:7]([C:8]([OH:10])=[O:9])=[CH:6][NH:5][C:4]=1[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC(=NC=C1C(=O)O)C
Name
Quantity
4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for an additional 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The remaining residue is treated with a small amount of MeOH
CUSTOM
Type
CUSTOM
Details
triturated with water
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
0.61 min (Z002—002)
Duration
0.61 min

Outcomes

Product
Details
Reaction Time
18 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.